molecular formula C15H14N4O6S B12454368 N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B12454368
M. Wt: 378.4 g/mol
InChI Key: BIWLLQGIGFILFH-UHFFFAOYSA-N
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Description

N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzenesulfonyl group, a hydrazinecarbonyl group, and an acetamide group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine to form the hydrazine derivative. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzenesulfonyl chloride: A precursor in the synthesis of N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE.

    4-Nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    Hydrazine derivatives: Compounds containing hydrazine groups that exhibit similar chemical properties.

Uniqueness

N-{4-[N’-(2-NITROBENZENESULFONYL)HYDRAZINECARBONYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C15H14N4O6S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[4-[[(2-nitrophenyl)sulfonylamino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C15H14N4O6S/c1-10(20)16-12-8-6-11(7-9-12)15(21)17-18-26(24,25)14-5-3-2-4-13(14)19(22)23/h2-9,18H,1H3,(H,16,20)(H,17,21)

InChI Key

BIWLLQGIGFILFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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